1,4-Dioxaspiro[4.5]decan-8-yl 4-methylbenzenesulfonate
Overview
Description
“1,4-Dioxaspiro[4.5]decan-8-yl 4-methylbenzenesulfonate” is a chemical compound with the molecular formula C15H20O5S . It has a molecular weight of 312.4 g/mol . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The molecular structure of “this compound” includes a spirocyclic scaffold, which is a common feature in many bioactive compounds . The InChI string for this compound is InChI=1S/C15H20O5S/c1-12-2-4-14(5-3-12)21(16,17)20-13-6-8-15(9-7-13)18-10-11-19-15 .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 312.4 g/mol . It has an XLogP3-AA value of 2.3, indicating its lipophilicity . It has 0 hydrogen bond donors and 5 hydrogen bond acceptors . The compound also has 3 rotatable bonds .
Scientific Research Applications
Synthesis of Spiromorpholinotetrahydropyran Derivatives
A novel Prins cascade process has been developed for the synthesis of 1,9-dioxa-4-azaspiro[5.5]undecane derivatives by coupling aldehydes with N-(4-hydroxy-2-methylenebutyl)-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide. This process represents the first report of synthesizing spiromorpholinotetrahydropyran derivatives through a Prins bicyclization, indicating the versatility of 1,4-Dioxaspiro[4.5]decan-8-yl derivatives as intermediates in organic synthesis (Reddy et al., 2014).
Pharmaceutical Intermediates and Liquid Crystals
1,4-Dioxaspiro[4.5]decan-8-one, a closely related compound, has been identified as a bifunctional synthetic intermediate widely used in the synthesis of organic chemicals, including pharmaceutical intermediates and liquid crystals. The synthesis of this compound from 1,4,9,12-tetraoxadispiro[4.2.4.2] tetradecane via selective deketalization in acidic solution showcases its importance in chemical engineering and pharmaceutical synthesis (Zhang Feng-bao, 2006).
Antiviral and Antitubercular Drug Candidates
Studies on derivatives of 1,4-Dioxaspiro[4.5]decan-8-one have shown potential in pharmacology, particularly in the development of antiviral and antitubercular drug candidates. For instance, N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives have been evaluated for their antiviral activity, displaying strong activity against influenza A/H3N2 virus, highlighting the potential of 1,4-Dioxaspiro[4.5]decan-8-yl derivatives in antiviral drug development (Çağla Begüm Apaydın et al., 2020). Moreover, the structural study of a promising antitubercular drug candidate featuring a 1,4-dioxa-8-azaspiro[4.5]decane side chain demonstrates the compound's complex conformation and potential in treating tuberculosis (Richter et al., 2022).
Mechanism of Action
Biochemical Pathways
There is currently no information available on the biochemical pathways affected by 1,4-Dioxaspiro[4.5]decan-8-yl 4-methylbenzenesulfonate
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how environmental factors influence the action of 1,4-dioxaspiro[45]decan-8-yl 4-methylbenzenesulfonate is currently unavailable .
properties
IUPAC Name |
1,4-dioxaspiro[4.5]decan-8-yl 4-methylbenzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O5S/c1-12-2-4-14(5-3-12)21(16,17)20-13-6-8-15(9-7-13)18-10-11-19-15/h2-5,13H,6-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWOKCUXVMOFUSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CCC3(CC2)OCCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20340793 | |
Record name | 8-tosyloxy-1,4-dioxaspiro[4,5]decane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20340793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
23511-05-9 | |
Record name | 1,4-Dioxaspiro[4.5]decan-8-ol, 8-(4-methylbenzenesulfonate) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23511-05-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-tosyloxy-1,4-dioxaspiro[4,5]decane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20340793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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